An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)-3-methoxyphenol-d3
An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)-3-methoxyphenol-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 (CAS No. 1189958-49-3), a deuterated analog of 4-(2-Aminoethoxy)-3-methoxyphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. The guide covers the compound's chemical and physical properties, proposed synthesis, analytical methodologies, and potential biological significance, with a focus on its application in research and development. Due to the limited availability of specific experimental data for the deuterated compound, information from its non-deuterated analog and related methoxyphenol compounds is referenced to provide a thorough profile.
Introduction
4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a stable, isotopically labeled compound valuable in various stages of scientific research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium in the methoxy group provides a distinct mass signature, making it an excellent internal standard for quantitative mass spectrometry-based assays.[1][2] Furthermore, deuteration can subtly alter metabolic pathways, offering a tool to investigate drug metabolism and potentially develop "metabolically protected" drug candidates.[2] This guide aims to consolidate the available information on this compound and provide a practical resource for its use in a laboratory setting.
Chemical and Physical Properties
While specific experimental data for the physical properties of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 are not widely published, the following tables summarize the known properties of the deuterated compound and its non-deuterated analog.
Table 1: General Properties of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 and its Non-deuterated Analog
| Property | 4-(2-Aminoethoxy)-3-methoxyphenol-d3 | 4-(2-Aminoethoxy)-3-methoxyphenol |
| CAS Number | 1189958-49-3[3] | 1076198-80-5[4] |
| Molecular Formula | C₉H₁₀D₃NO₃[4] | C₉H₁₃NO₃ |
| Molecular Weight | 186.22 g/mol [4] | 183.20 g/mol |
| Appearance | Not specified (likely a solid) | Not specified |
| Storage Conditions | 2-8°C[1] | Not specified |
Table 2: Predicted and Related Physical Properties
| Property | Value (Predicted or from related compounds) |
| Melting Point | Data not available for the target compound. The related precursor, 4-amino-3-methoxyphenol, has a melting point of 168-170°C. |
| Boiling Point | Data not available. |
| Density | Data not available. |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. |
Synthesis and Purification
A likely precursor is 4-hydroxy-3-methoxyphenol (acetovanillone). The synthesis could proceed via the following conceptual steps:
-
Protection of the phenolic hydroxyl groups: To ensure selective reaction, the hydroxyl groups of a starting material like acetovanillone would likely be protected.
-
Williamson Ether Synthesis: The protected phenol would then be reacted with a suitable 2-aminoethyl halide, where the methoxy group is deuterated.
-
Deprotection: Removal of the protecting groups would yield the final product.
Alternatively, the synthesis could start from a deuterated methoxyphenol precursor.
Below is a DOT script for a generalized workflow for the synthesis of the non-deuterated analog, which could be adapted for the deuterated version.
Caption: Proposed Synthesis Workflow
Experimental Protocol: General Synthesis of a Precursor (4-Amino-3-methoxyphenol)
This protocol describes the synthesis of a related precursor and is adapted from available literature.
Materials:
-
Sulphanilic acid
-
Anhydrous sodium carbonate
-
Sodium nitrite
-
3-Methoxyphenol
-
Sodium hydroxide
-
Sodium dithionite
-
Hydrochloric acid
-
Water
-
Ice
Procedure:
-
Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15°C.
-
Add a solution of sodium nitrite (18.5 g) in water (100 ml) to the mixture.
-
Immediately pour the resulting mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml) and stir at 0°C for 20 minutes.
-
Add the suspension to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).
-
Stir the deep red solution for 1 hour, then heat to 70°C.
-
Add sodium dithionite portionwise until the color is discharged.
-
Upon cooling, crystals of 4-amino-3-methoxyphenol will form.
-
Filter the crystals, wash with water, and dry.
Spectroscopic Analysis
Detailed spectroscopic data (NMR, IR, MS) for 4-(2-Aminoethoxy)-3-methoxyphenol-d3 are not publicly available. The following represents predicted spectral characteristics based on the structure and data from related compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (approx. 6.5-7.0 ppm), ethoxy protons (two triplets, approx. 3.0-4.5 ppm), amino protons (broad singlet), absence of a methoxy singlet (due to deuteration). |
| ¹³C NMR | Aromatic carbons (approx. 110-150 ppm), ethoxy carbons (approx. 40-70 ppm), deuterated methoxy carbon (signal would be a triplet with reduced intensity). |
| Mass Spec (EI) | Molecular ion peak at m/z 186. Fragmentation would likely involve cleavage of the ethoxy side chain and loss of the amino group. |
| IR Spectroscopy | O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹). |
Analytical Methodologies
For the analysis and quantification of 4-(2-Aminoethoxy)-3-methoxyphenol-d3, chromatographic methods coupled with mass spectrometry are most appropriate, especially given its primary use as an internal standard.
Experimental Protocol: General HPLC-MS Method
This is a general protocol that would require optimization for this specific analyte.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: A precursor ion of m/z 187.2 (for [M+H]⁺) would be selected, and characteristic product ions would be monitored.
Caption: HPLC-MS Analytical Workflow
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway involvement for 4-(2-Aminoethoxy)-3-methoxyphenol-d3 have not been documented. However, the broader class of methoxyphenols is known to possess various biological activities, including antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.
One of the key pathways potentially influenced by phenolic compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.
Caption: Hypothetical NF-κB Modulation
Conclusion
4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a valuable tool for researchers in drug development and metabolic studies. While a complete experimental dataset for this specific deuterated compound is not publicly available, this guide provides a comprehensive overview based on its known structural features and data from related analogs. The proposed synthetic and analytical methods, along with an understanding of the potential biological activities of the methoxyphenol class, offer a solid foundation for its effective use in a research setting. Further experimental validation of the properties and activities discussed herein is encouraged to build a more complete profile of this important research chemical.
